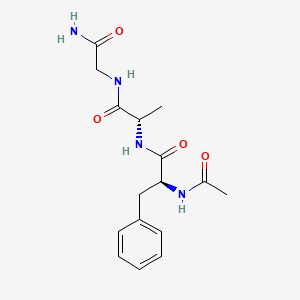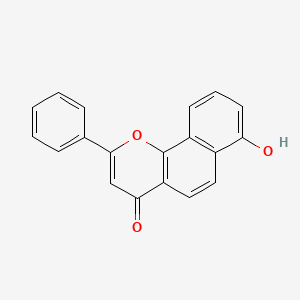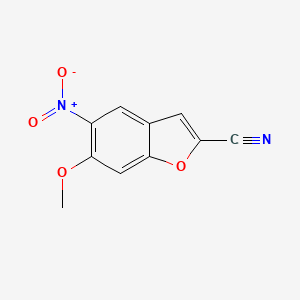
6-Methoxy-5-nitro-1-benzofuran-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-5-nitro-1-benzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-nitro-1-benzofuran-2-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of 6-methoxy-1-benzofuran-2-carbonitrile, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxy-5-nitro-1-benzofuran-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 6-methoxy-5-formyl-1-benzofuran-2-carbonitrile or 6-methoxy-5-carboxy-1-benzofuran-2-carbonitrile.
Reduction: Formation of 6-methoxy-5-amino-1-benzofuran-2-carbonitrile.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-5-nitro-1-benzofuran-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific chemical properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 6-Methoxy-5-nitro-1-benzofuran-2-carbonitrile largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
- **5
5-Methoxy-1-benzofuran-2-carbonitrile: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
6-Methoxy-1-benzofuran-2-carbonitrile: Lacks the nitro group, similar to the previous compound but with different substitution patterns.
Eigenschaften
CAS-Nummer |
88220-60-4 |
|---|---|
Molekularformel |
C10H6N2O4 |
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
6-methoxy-5-nitro-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C10H6N2O4/c1-15-10-4-9-6(2-7(5-11)16-9)3-8(10)12(13)14/h2-4H,1H3 |
InChI-Schlüssel |
WMNSTNAUWGXPJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=C(OC2=C1)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



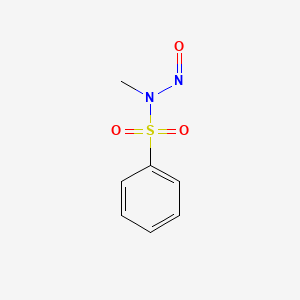
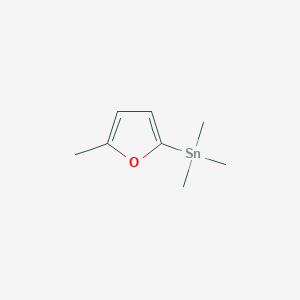
![{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14403404.png)
![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)

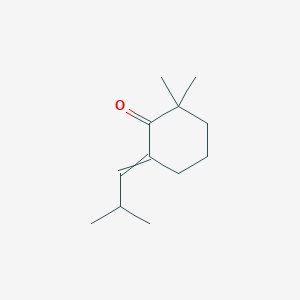
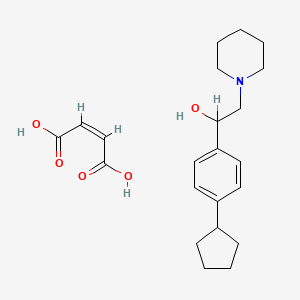

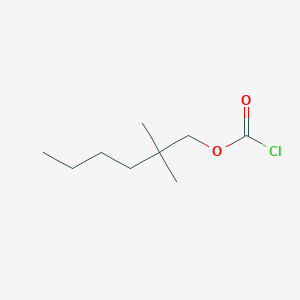
![N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide](/img/structure/B14403439.png)
